2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride
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Overview
Description
2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride is a chemical compound with the molecular formula C₉H₆Cl₄N₂O It is known for its unique structure, which includes a trichlorophenyl group and a hydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride typically involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate acyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is often cooled to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichlorophenyl group can be substituted by nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding hydrazones.
Oxidation Reactions: Oxidation can lead to the formation of oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions produce hydrazones.
Scientific Research Applications
2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The trichlorophenyl group can enhance the compound’s binding affinity to specific targets, while the hydrazonoyl chloride moiety can participate in covalent bonding or redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-N-phenylpropanehydrazonoyl chloride
- 2-Oxo-N-(2,4-dichlorophenyl)propanehydrazonoyl chloride
- 2-Oxo-N-(2,4,6-tribromophenyl)propanehydrazonoyl chloride
Uniqueness
2-Oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with fewer or different halogen substitutions.
Properties
CAS No. |
62639-05-8 |
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Molecular Formula |
C9H6Cl4N2O |
Molecular Weight |
300.0 g/mol |
IUPAC Name |
2-oxo-N-(2,4,6-trichlorophenyl)propanehydrazonoyl chloride |
InChI |
InChI=1S/C9H6Cl4N2O/c1-4(16)9(13)15-14-8-6(11)2-5(10)3-7(8)12/h2-3,14H,1H3 |
InChI Key |
DFWDZGQRHIWZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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